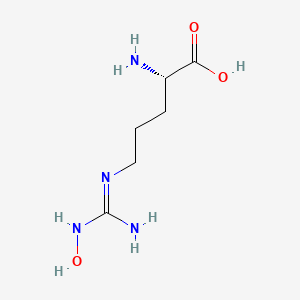

Nomega-Hydroxy-L-arginine

Description

can cause vasorelaxation of bovine intrapulmonary artery; structure given in first source

Structure

3D Structure

Properties

CAS No. |

53054-07-2 |

|---|---|

Molecular Formula |

C6H14N4O3 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid |

InChI |

InChI=1S/C6H14N4O3/c7-4(5(11)12)2-1-3-9-6(8)10-13/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10)/t4-/m0/s1 |

InChI Key |

FQWRAVYMZULPNK-BYPYZUCNSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)NO |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)NO |

Other CAS No. |

53054-07-2 |

physical_description |

Solid |

sequence |

X |

Synonyms |

6-NOHA N(G)-hydroxy-L-arginine N(omega)-hydroxy-L-arginine N(omega)-hydroxyarginine N-omega-hydroxy-L-arginine |

Origin of Product |

United States |

Foundational & Exploratory

The Crucial Intermediate: An In-Depth Technical Guide to the Discovery and History of N-omega-Hydroxy-L-arginine

Abstract

N-omega-hydroxy-L-arginine (NOHA) stands as a pivotal, yet often overlooked, molecule in the landscape of cellular signaling and metabolism. Initially identified as a transient intermediate in the biosynthesis of nitric oxide (NO), its significance has expanded to encompass roles in immunomodulation, cell proliferation, and as a potent inhibitor of arginase. This technical guide provides a comprehensive exploration of the discovery, history, and core methodologies associated with NOHA. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational experiments that unraveled its identity, the biochemical intricacies of its formation and consumption by nitric oxide synthase (NOS), and its broader physiological and pathological implications. Detailed protocols for the synthesis, detection, and functional analysis of NOHA are provided, alongside an examination of the causal reasoning behind these experimental designs. This guide aims to serve as an authoritative resource, fostering a deeper understanding of NOHA's multifaceted biological functions and its potential as a therapeutic target and biomarker.

The Genesis of an Intermediate: A Historical Perspective

The journey to understanding NOHA is intrinsically linked to the discovery of nitric oxide as a biological signaling molecule. In the late 1980s and early 1990s, the scientific community was abuzz with the revelation that this simple diatomic gas was the elusive endothelium-derived relaxing factor (EDRF). This paradigm shift spurred intense investigation into its biosynthesis. It was established that L-arginine served as the precursor for NO, but the precise chemical transformation remained a black box.

The concept of a hydroxylated intermediate was a logical, yet unproven, hypothesis. The breakthrough came from the pioneering work of researchers like Dennis J. Stuehr and his colleagues. Their meticulous biochemical studies of macrophage nitric oxide synthase laid the groundwork for identifying NOHA. A landmark 1991 paper provided definitive evidence for NOHA as an intermediate in the biosynthesis of nitric oxide from L-arginine.[1][2] This was achieved through a combination of elegant experiments that are now cornerstones in the study of NOS enzymology.

A key strategy was the chemical synthesis of authentic NOHA, which was then used to demonstrate that it could be converted to NO and L-citrulline by purified NOS.[1][2] Furthermore, using radiolabeled L-arginine, they were able to trap and identify a metabolite that co-chromatographed with their synthetic NOHA standard, solidifying its identity as a true intermediate.[1][2] These foundational studies not only illuminated the stepwise nature of NO synthesis but also provided the essential tools for the broader scientific community to begin exploring the multifaceted roles of NOHA.

Timeline of Key Discoveries

| Year | Discovery | Key Researchers/Significance |

| 1991 | Definitive identification of N-omega-hydroxy-L-arginine (NOHA) as an intermediate in nitric oxide synthesis. | Stuehr, D.J., et al. provided evidence using synthesized NOHA and radiolabeling experiments.[1][2] |

| 1993 | NOHA is shown to induce cytostasis in tumor cells. | Chénais, B., et al. demonstrated that NOHA can inhibit the proliferation of certain cancer cell lines.[3] |

| 1994 | NOHA is identified as a potent inhibitor of arginase. | This discovery revealed a new dimension to NOHA's biological activity beyond its role as an NO precursor.[4] |

| 1994 | Multi-stage synthesis of 15N-labeled NOHA is developed. | This enabled detailed mechanistic studies using ESR and 15N-NMR to trace the fate of the hydroxylated nitrogen to NO.[5] |

| 2000 | Crystal structure of iNOS oxygenase domain complexed with NOHA is solved. | This provided atomic-level insights into how NOHA binds to the active site of the enzyme.[6] |

The Biochemical Core: NOHA in the Nitric Oxide Synthase Pathway

NOHA is the stable intermediate in the two-step oxidation of L-arginine to L-citrulline and nitric oxide, a reaction catalyzed by the family of nitric oxide synthase (NOS) enzymes.[7][8] This process is a five-electron oxidation of one of the guanidino nitrogens of L-arginine.[7]

Step 1: Hydroxylation of L-arginine to NOHA

The first step involves the hydroxylation of L-arginine to form NOHA. This reaction consumes one molecule of NADPH and one molecule of molecular oxygen per molecule of L-arginine.[1][2]

L-arginine + NADPH + H+ + O2 → N-omega-hydroxy-L-arginine + NADP+ + H2O

Step 2: Oxidation of NOHA to L-citrulline and Nitric Oxide

The second step is the oxidation of NOHA to the final products, L-citrulline and NO. This step consumes an additional 0.5 molecules of NADPH and one molecule of O2 per molecule of NOHA.[1][2]

N-omega-hydroxy-L-arginine + 0.5 NADPH + 0.5 H+ + O2 → L-citrulline + Nitric Oxide + 0.5 NADP+ + H2O

The overall stoichiometry of the reaction is:

L-arginine + 1.5 NADPH + 1.5 H+ + 2 O2 → L-citrulline + Nitric Oxide + 1.5 NADP+ + 2 H2O[7]

Kinetic Parameters of NOS Isoforms

The three major isoforms of NOS (nNOS, eNOS, and iNOS) exhibit distinct kinetic properties which contribute to their unique physiological roles. While all three isoforms can utilize both L-arginine and NOHA as substrates, their efficiencies and regulatory mechanisms differ.

| Parameter | nNOS | eNOS | iNOS |

| Km for L-arginine (µM) | ~2-20 | ~2-20 | ~2-20 |

| Km for NOHA (µM) | ~5-10 | ~5-10 | ~5-10 |

| Vmax (nmol/min/mg) | Variable, Ca2+/CaM dependent | Variable, Ca2+/CaM dependent | High, Ca2+ independent |

| Regulation | Ca2+/Calmodulin | Ca2+/Calmodulin, Phosphorylation | Transcriptional Induction |

Note: The kinetic values can vary depending on the experimental conditions, such as pH, temperature, and the presence of cofactors.[9][10][11]

Methodologies for the Study of NOHA

The study of NOHA necessitates a range of specialized techniques, from its chemical synthesis to its detection and the assessment of its biological activity.

Chemical Synthesis of N-omega-Hydroxy-L-arginine

The availability of pure, synthetic NOHA was crucial for the initial confirmation of its role as a NOS intermediate and remains essential for ongoing research. A common synthetic route involves the reaction of a protected L-ornithine derivative with a cyanogen bromide, followed by treatment with hydroxylamine.

Exemplary Synthetic Protocol:

-

Protection of L-ornithine: The amino and carboxyl groups of L-ornithine are protected to prevent unwanted side reactions. For example, the α-amino group can be protected with a Boc group, and the carboxyl group can be esterified.

-

Guanidylation: The δ-amino group of the protected ornithine is then reacted with a guanidinylating agent. A multi-stage synthesis can involve the addition of hydroxylamine to a protected cyanamide.[5]

-

Deprotection: The protecting groups are removed under acidic conditions to yield NOHA.

-

Purification: The final product is purified by chromatography, typically ion-exchange or reverse-phase HPLC.

Causality Behind Experimental Choices: The use of protecting groups is fundamental in amino acid chemistry to ensure regioselectivity. The choice of protecting groups (e.g., Boc, Fmoc, Cbz) depends on their stability under different reaction conditions and the ease of their removal. The purification method is chosen based on the physicochemical properties of NOHA, which is a polar and basic molecule.

Nitric Oxide Synthase (NOS) Activity Assays

Measuring the enzymatic activity of NOS is fundamental to understanding the role of NOHA. Several methods are commonly employed, each with its own advantages and limitations.

3.2.1 The Griess Assay for Nitrite/Nitrate

This is an indirect colorimetric assay that measures the stable end products of NO oxidation, nitrite (NO2-) and nitrate (NO3-).

Protocol:

-

Enzymatic Reaction: Incubate the NOS-containing sample (e.g., cell lysate, purified enzyme) with L-arginine, NADPH, and other necessary cofactors (FAD, FMN, BH4, Calmodulin) in a suitable buffer at 37°C.

-

Nitrate Reduction: For samples containing nitrate, it must first be reduced to nitrite using nitrate reductase.

-

Griess Reaction: Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the reaction mixture. In an acidic environment, nitrite forms a diazonium salt with sulfanilamide, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at ~540 nm. The concentration of nitrite is determined by comparison to a standard curve.

Causality Behind Experimental Choices: The Griess assay is widely used due to its simplicity and cost-effectiveness. The reduction of nitrate to nitrite is a critical step for accurate quantification of total NO production, as NO is rapidly oxidized to both species in biological systems.[12][13][14][15]

3.2.2 The Citrulline Assay

This assay directly measures the co-product of NO synthesis, L-citrulline. It often utilizes radiolabeled L-arginine.

Protocol:

-

Enzymatic Reaction: Incubate the NOS-containing sample with [14C] or [3H]-L-arginine, NADPH, and cofactors.

-

Separation: Stop the reaction and separate the radiolabeled L-citrulline from the unreacted radiolabeled L-arginine using cation-exchange chromatography. L-arginine, being more basic, binds to the resin, while L-citrulline elutes.

-

Scintillation Counting: Quantify the amount of radiolabeled L-citrulline in the eluate using a scintillation counter.

Causality Behind Experimental Choices: The citrulline assay is considered a more direct and specific measure of NOS activity than the Griess assay, as it is not subject to interference from other sources of nitrite and nitrate. The use of cation-exchange chromatography is effective due to the significant difference in the isoelectric points of L-arginine and L-citrulline.

Detection and Quantification of NOHA

The direct measurement of NOHA in biological samples is challenging due to its low concentrations and transient nature. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.

3.3.1 HPLC with Fluorescence Detection

Protocol:

-

Sample Preparation: Deproteinize the sample (e.g., plasma, cell lysate) using an appropriate method, such as solid-phase extraction.[16]

-

Pre-column Derivatization: React the sample with a fluorescent derivatizing agent, such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid).[16][17]

-

Chromatographic Separation: Separate the derivatized NOHA from other sample components on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).[16][18]

-

Fluorescence Detection: Detect the fluorescent NOHA-OPA derivative using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 235 nm, Em: 450 nm).[16]

-

Quantification: Quantify NOHA by comparing the peak area to a standard curve generated with known concentrations of derivatized NOHA.

Causality Behind Experimental Choices: Pre-column derivatization with OPA is necessary because NOHA itself is not fluorescent. OPA reacts with the primary amine of NOHA to form a highly fluorescent isoindole derivative, which significantly enhances the sensitivity of detection. Reverse-phase HPLC is a robust and versatile technique for separating small molecules based on their hydrophobicity.[16][17]

3.3.2 LC-MS/MS

LC-MS/MS offers the highest sensitivity and specificity for NOHA detection.

Protocol:

-

Sample Preparation: Similar to HPLC, samples are deproteinized and may be partially purified.

-

Chromatographic Separation: NOHA is separated from the sample matrix using reverse-phase or hydrophilic interaction liquid chromatography (HILIC).

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer. NOHA is ionized (typically by electrospray ionization, ESI), and the precursor ion corresponding to the mass-to-charge ratio (m/z) of NOHA is selected. This precursor ion is then fragmented, and specific product ions are detected.

-

Quantification: NOHA is quantified using a stable isotope-labeled internal standard and by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM).

Causality Behind Experimental Choices: LC-MS/MS provides unparalleled specificity because it measures both the mass of the parent molecule and the masses of its characteristic fragments. The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it corrects for matrix effects and variations in instrument response.

Beyond Nitric Oxide: The Expanding Roles of NOHA

While its role as a NO precursor is well-established, NOHA exhibits biological activities in its own right, some of which are independent of NO production.

Arginase Inhibition

NOHA is a potent competitive inhibitor of arginase, the enzyme that converts L-arginine to L-ornithine and urea.[4][19] This has significant physiological implications, as arginase and NOS compete for the same substrate, L-arginine. By inhibiting arginase, NOHA can increase the local concentration of L-arginine, thereby shunting it towards the NOS pathway and enhancing NO production. This interplay is particularly important in the immune system, where the balance between NOS and arginase activity in macrophages can determine the outcome of an infection.[20][21] For example, inhibiting arginase with NOHA has been shown to control the growth of Leishmania parasites inside macrophages.[20][21]

Immunomodulation

The ability of NOHA to modulate the L-arginine metabolic pathways gives it a significant role in regulating immune responses. In the context of tuberculosis, for instance, the arginase inhibitor Nω-hydroxy-nor-L-arginine (nor-NOHA), a close analog of NOHA, has been shown to polarize macrophages towards a pro-inflammatory M1 phenotype, increase NO production, and reduce the bacterial load.[22][23][24][25] This suggests that targeting arginase with NOHA or its analogs could be a viable host-directed therapy for infectious diseases.

Effects on Cancer Cell Proliferation

NOHA has been shown to have cytostatic and apoptotic effects on certain cancer cell lines, particularly those with high arginase expression.[3][26][27][28][29] In these cells, NOHA's inhibition of arginase leads to a depletion of L-ornithine, a precursor for polyamines which are essential for cell proliferation. This deprivation of polyamines can lead to cell cycle arrest and apoptosis.[26][28][29] Importantly, these effects can be independent of NO production, highlighting a distinct therapeutic potential for NOHA in oncology.

Future Directions and Conclusion

The discovery of N-omega-hydroxy-L-arginine transformed our understanding of nitric oxide biosynthesis from a single-step conversion to a more complex, regulated process. While its role as an intermediate is now textbook knowledge, the full spectrum of its biological activities is still being elucidated. The independent roles of NOHA as an arginase inhibitor and a modulator of cell proliferation open up exciting avenues for therapeutic development in immunology and oncology.

References

-

Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages. PubMed. [Link]

-

N omega-hydroxy-L-arginine, a reactional intermediate in nitric oxide biosynthesis, induces cytostasis in human and murine tumor cells. PubMed. [Link]

-

HPLC determination of arginases inhibitor N-(ω)-hydroxy-nor-L-arginine using core-shell particle column and LC-MS/MS identification of principal metabolite in rat plasma. PubMed. [Link]

-

Synthesis of Nω-Hydroxy-nor-L-arginine. Chinese Journal of Applied Chemistry. [Link]

-

NO from NO synthase. PMC. [Link]

-

The inhibition of arginase by N(omega)-hydroxy-l-arginine controls the growth of Leishmania inside macrophages. PubMed. [Link]

-

The Inhibition of Arginase by N ω -Hydroxy-l-Arginine Controls the Growth of Leishmania Inside Macrophages. Rockefeller University Press. [Link]

-

Nitric Oxide Synthase Assay Kit, Colorimetric. Merck Millipore. [Link]

-

Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule_ Limitations for rese. Ovid. [Link]

-

Synthesis of 15N omega-hydroxy-L-arginine and ESR and 15N-NMR studies for the elucidation of the molecular mechanism of enzymic nitric oxide formation from L-arginine. PubMed. [Link]

-

Differences in three kinetic parameters underpin the unique catalytic profiles of nitric-oxide synthases I, II, and III. PubMed. [Link]

-

No zNO from NO synthase. ePrints Soton. [Link]

-

HPLC determination of arginases inhibitor N-(ω)-hydroxy-nor-l-arginine using core–shell particle column and LC–MS/MS id…. OUCI. [Link]

-

Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection. PubMed. [Link]

-

Arginase Activity in Human Breast Cancer Cell Lines: N(omega)-hydroxy-L-arginine Selectively Inhibits Cell Proliferation and Induces Apoptosis in MDA-MB-468 Cells. PubMed. [Link]

-

How can I assay nitric oxide synthase activity in human RBCs?. ResearchGate. [Link]

-

Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection. ResearchGate. [Link]

-

Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection. MDPI. [Link]

-

N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase. PubMed. [Link]

-

Structures of the N(omega)-hydroxy-L-arginine complex of inducible nitric oxide synthase oxygenase dimer with active and inactive pterins. PubMed. [Link]

-

N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine. PubMed. [Link]

-

Nitric oxide synthase enzymology in the 20 years after the Nobel Prize. PubMed Central. [Link]

-

Role of arginine and its methylated derivatives in cancer biology and treatment. PMC. [Link]

-

EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems. [Link]

-

Arginase activity in human breast cancer cell lines: N(omega)-hydroxy-L-arginine selectively inhibits cell proliferation and induces apoptosis in MDA-MB-468 cells. Semantic Scholar. [Link]

-

Synthesis and bioactivity of N.omega.-hydroxyarginine: a possible intermediate in the biosynthesis of nitric oxide from arginine. Journal of Medicinal Chemistry. [Link]

-

HPLC determination of arginases inhibitor N-(ω)-hydroxy-nor-L-arginine using core-shell particle column and LC-MS/MS identification of principal metabolite in rat plasma. Semantic Scholar. [Link]

-

Arginase activity in human breast cancer cell lines: N(omega)-hydroxy-L-arginine selectively inhibits cell proliferation and induces apoptosis in MDA-MB-468 cells. Profiles. [Link]

-

N-Omega-Hydroxy-L-Arginine is an intermediate in the biosynthesis of nitric-oxide from L-arginine. ResearchGate. [Link]

-

Thermodynamic Characterization of Five Key Kinetic Parameters That Define Neuronal Nitric Oxide Synthase Catalysis. PubMed. [Link]

-

Treatment with nor-NOHA promotes M1 phenotype and antibacterial.... ResearchGate. [Link]

-

Dennis J Stuehr PhD Professor at Cleveland Clinic. ResearchGate. [Link]

-

Thermodynamic characterization of five key kinetic parameters that define neuronal nitric oxide synthase catalysis. ScienceOpen. [Link]

-

Kinetic mechanism for NOHA oxidation by iNOSoxy that incorporates the.... ResearchGate. [Link]

-

Stoichiometry of O2 metabolism and NADPH oxidation of the cell-free latent oxidase reconstituted from cytosol and solubilized membrane from resting human neutrophils. PubMed. [Link]

-

Dennis Stuehr - Biochemistry of Nitric Oxide Synthesis. Grantome. [Link]

-

Nitric oxide synthase. Wikipedia. [Link]

-

Local redox conditions in cells imaged via non-fluorescent transient states of NAD(P)H. Nature Communications. [Link]

-

HPLC Analysis of Arginine and Related Impurities. HELIX Chromatography. [Link]

-

Participants in NO synthesis from L-arginine. ResearchGate. [Link]

-

Structure-function aspects in the nitric oxide synthases. PubMed. [Link]

-

NADPH—The Forgotten Reducing Equivalent. PMC. [Link]

-

Visualizing Mitochondrial Heme Flow through GAPDH to Targets in Living Cells and its Regulation by NO. bioRxiv. [Link]

Sources

- 1. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N omega-hydroxy-L-arginine, a reactional intermediate in nitric oxide biosynthesis, induces cytostasis in human and murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 15N omega-hydroxy-L-arginine and ESR and 15N-NMR studies for the elucidation of the molecular mechanism of enzymic nitric oxide formation from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structures of the N(omega)-hydroxy-L-arginine complex of inducible nitric oxide synthase oxygenase dimer with active and inactive pterins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Differences in three kinetic parameters underpin the unique catalytic profiles of nitric-oxide synthases I, II, and III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermodynamic characterization of five key kinetic parameters that define neuronal nitric oxide synthase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. content.abcam.com [content.abcam.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. HPLC determination of arginases inhibitor N-(ω)-hydroxy-nor-L-arginine using core-shell particle column and LC-MS/MS identification of principal metabolite in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 18. helixchrom.com [helixchrom.com]

- 19. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The inhibition of arginase by N(omega)-hydroxy-l-arginine controls the growth of Leishmania inside macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rupress.org [rupress.org]

- 22. Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Arginase activity in human breast cancer cell lines: N(omega)-hydroxy-L-arginine selectively inhibits cell proliferation and induces apoptosis in MDA-MB-468 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Role of arginine and its methylated derivatives in cancer biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 28. semanticscholar.org [semanticscholar.org]

- 29. Arginase activity in human breast cancer cell lines: N(omega)-hydroxy-L-arginine selectively inhibits cell proliferation and induces apoptosis in MDA-MB-468 cells. | Profiles RNS [profiles.cdrewu.edu]

The Pivotal Role of N-omega-Hydroxy-L-arginine in Nitric Oxide Synthesis: A Technical Guide

This guide provides an in-depth exploration of N-omega-hydroxy-L-arginine (NOHA), a critical intermediate in the biosynthesis of nitric oxide (NO). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core mechanisms of NOHA's function, its interplay with arginase, and the experimental methodologies essential for its study.

Introduction: The Significance of Nitric Oxide and its Precursor Pathway

Nitric oxide (NO) is a pleiotropic signaling molecule with profound implications in physiology and pathophysiology.[1][2][3] It governs a vast array of biological processes, including vasodilation, neurotransmission, and the immune response.[1][4] The synthesis of this ephemeral gas is meticulously controlled by a family of enzymes known as Nitric Oxide Synthases (NOS). These enzymes catalyze the conversion of the amino acid L-arginine into NO and L-citrulline.[3][5][6][7][8] Central to this transformation is the stable, yet transient, intermediate: N-omega-hydroxy-L-arginine (NOHA). Understanding the biochemistry and regulatory dynamics of NOHA is paramount for deciphering the complexities of NO signaling and for the development of novel therapeutics targeting this pathway.

The Catalytic Cycle of Nitric Oxide Synthase: The Birth of NOHA

The synthesis of nitric oxide is a two-step oxidative process occurring within the oxygenase domain of NOS enzymes.[3][9][10] The enzyme utilizes L-arginine, molecular oxygen, and electrons supplied by NADPH via its reductase domain to produce NO.[3][6][7]

Step 1: The Hydroxylation of L-arginine to NOHA

The initial and rate-limiting step in NO synthesis is the mono-hydroxylation of L-arginine. In this reaction, one of the guanidino nitrogens of L-arginine is hydroxylated to form NOHA.[3][9] This process consumes one molecule of NADPH and one molecule of oxygen. The resulting NOHA molecule remains bound to the active site of the enzyme, poised for the subsequent oxidative step.[3][10]

Step 2: The Oxidation of NOHA to Nitric Oxide and L-Citrulline

In the second step, the enzyme-bound NOHA is further oxidized. This reaction requires another half-equivalent of NADPH and another molecule of oxygen, and results in the formation of nitric oxide and L-citrulline.[11] Isotopic labeling studies have confirmed that the hydroxylated nitrogen of NOHA is the exclusive source of the nitrogen atom in NO.[11]

The following diagram illustrates the sequential conversion of L-arginine to NO, highlighting the central role of NOHA.

Caption: The two-step catalytic cycle of Nitric Oxide Synthase.

The Dual Functionality of NOHA: An Intermediate and a Regulator

Beyond its role as a direct precursor to NO, NOHA exhibits a crucial regulatory function through its potent inhibition of arginase enzymes.[12][13] Arginase competes with NOS for their common substrate, L-arginine, hydrolyzing it to ornithine and urea.[14] This competition creates a critical control point in cellular L-arginine metabolism, dictating the balance between NO production and polyamine synthesis (via ornithine).

By inhibiting arginase, NOHA effectively shunts the available L-arginine pool towards the NOS pathway, thereby amplifying NO production.[12] This feedback mechanism ensures a sustained and localized generation of NO, which is particularly important in immunological and inflammatory responses where high-output NO production by inducible NOS (iNOS) is required.[14]

The following table summarizes the inhibitory effects of NOHA on arginase.

| Inhibitor | Enzyme | IC50 (µM) | Reference |

| NOHA | Bovine Liver Arginase | 150 (Ki) | [12] |

| NOHA | Rat Liver Homogenate Arginase | 150 | [12] |

| NOHA | Murine Macrophage Arginase | 450 | [12] |

| nor-NOHA | Unstimulated Murine Macrophage Arginase | 12 ± 5 | [14] |

| nor-NOHA | Stimulated Murine Macrophage Arginase | 10 ± 3 | [14] |

Note: nor-NOHA is a synthetic analog of NOHA with more potent arginase inhibitory activity.[14]

Experimental Methodologies for Studying NOHA and NO Synthesis

A robust understanding of the role of NOHA in NO synthesis necessitates precise and reliable experimental techniques. This section details key protocols for measuring NOS activity, NO production, and arginase activity.

Measurement of Nitric Oxide Synthase (NOS) Activity

NOS activity is most commonly assessed by measuring the conversion of L-arginine to L-citrulline or by detecting the end products of NO, nitrite and nitrate.

This is a classic and highly sensitive method that directly measures the enzymatic activity of NOS.[5][15]

Principle: This assay quantifies the formation of radiolabeled L-citrulline from radiolabeled L-arginine. The positively charged L-arginine is separated from the neutral L-citrulline using a cation-exchange resin.

Step-by-Step Protocol:

-

Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing protease inhibitors). Keep samples on ice.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Sample (containing NOS)

-

Reaction Buffer (e.g., 50 mM KH2PO4, pH 7.5, 60 mM L-valine, 1 mM MgCl2, 0.2 mM CaCl2)

-

1 mM NADPH

-

10 µM FAD

-

10 µM FMN

-

10 µM Tetrahydrobiopterin (BH4)

-

[³H]-L-arginine (specific activity ~1 µCi/nmol) to a final concentration of 10-20 µM.

-

-

Initiation and Incubation: Initiate the reaction by adding the sample to the reaction mixture. Incubate at 37°C for a defined period (e.g., 15-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

-

Separation of L-Citrulline: Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG50WX-8). The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will flow through.

-

Quantification: Collect the eluate and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the amount of [³H]-L-citrulline formed and express the NOS activity as pmol of L-citrulline formed per minute per mg of protein.

This colorimetric assay is a widely used indirect method for measuring NO production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[11][13][16][17]

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound that can be measured spectrophotometrically at 540 nm. To measure total NO production, nitrate must first be converted to nitrite using nitrate reductase.

Step-by-Step Protocol:

-

Sample Collection: Collect cell culture supernatants, plasma, or other biological fluids.

-

Nitrate Reduction (Optional but Recommended): To measure total nitrite and nitrate, incubate the sample with nitrate reductase and its cofactor (e.g., NADPH) according to the manufacturer's instructions.

-

Griess Reagent Preparation: The Griess reagent is typically a two-part solution:

-

Solution A: Sulfanilamide in an acidic solution (e.g., 1% sulfanilamide in 5% phosphoric acid).

-

Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in water (e.g., 0.1% NED).

-

-

Reaction: In a 96-well plate, add your sample, followed by Solution A, and then Solution B. A typical ratio is 1:1:1 (sample:Solution A:Solution B).

-

Incubation: Incubate at room temperature for 5-10 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a standard curve prepared using known concentrations of sodium nitrite.

Measurement of Arginase Activity

Measuring arginase activity is crucial for understanding the competition for L-arginine between NOS and arginase.

Principle: This colorimetric assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase. The urea is then reacted with a chromogen to produce a colored product.[6][8][18][19]

Step-by-Step Protocol:

-

Sample Preparation: Prepare tissue homogenates or cell lysates in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 0.1% Triton X-100 and protease inhibitors).

-

Arginase Activation: Add a solution containing MnCl₂ to the lysate to activate the arginase. Incubate at 55-60°C for 10 minutes.

-

Substrate Addition: Add L-arginine solution (e.g., 0.5 M, pH 9.7) to initiate the reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of H₂SO₄, H₃PO₄, and water).

-

Color Development: Add α-isonitrosopropiophenone (ISPF) and heat at 100°C for 45 minutes.

-

Measurement: Cool the samples to room temperature and measure the absorbance at 540 nm.

-

Quantification: Determine the urea concentration from a standard curve prepared with known concentrations of urea.

The following diagram illustrates a typical experimental workflow for investigating the interplay between NOS and arginase activity in a cellular context.

Caption: Workflow for studying NOS and arginase interplay.

Conclusion and Future Directions

N-omega-hydroxy-L-arginine stands as a linchpin in the intricate process of nitric oxide synthesis. Its dual capacity as a crucial intermediate and a potent regulator of L-arginine metabolism underscores its importance in a multitude of physiological and pathological settings. A thorough understanding of NOHA's biochemistry and the development of sophisticated analytical techniques to probe its function are essential for advancing our knowledge of NO signaling. Future research will likely focus on the development of isoform-specific NOS inhibitors and novel arginase inhibitors, with the potential to yield new therapeutic strategies for a wide range of diseases, from cardiovascular disorders to cancer and inflammatory conditions. The continued exploration of the nuanced roles of NOHA will undoubtedly pave the way for innovative interventions in human health.

References

-

Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615. [Link]

-

Boucher, J. L., Moali, C., & Tenu, J. P. (1999). Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages. Nitric Oxide, 3(6), 427–438. [Link]

-

Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837. [Link]

-

Griffith, O. W., & Stuehr, D. J. (1995). Nitric oxide synthases: properties and catalytic mechanism. Annual Review of Physiology, 57, 707–736. [Link]

-

Hevel, J. M., White, K. A., & Marletta, M. A. (1991). Purification of the B-hydroxy-B-methylglutaryl-coenzyme A reductase-inactivating kinase. Journal of Biological Chemistry, 266(10), 6259-6263. [Link]

-

Stuehr, D. J., Kwon, N. S., Nathan, C. F., Griffith, O. W., Feldman, P. L., & Wiseman, J. (1991). N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine. Journal of Biological Chemistry, 266(10), 6259–6263. [Link]

-

Wikipedia. (2024). Nitric oxide synthase. [Link]

-

Carlberg, M. (1994). Assay of neuronal nitric oxide synthase by HPLC determination of citrulline. Journal of Neuroscience Methods, 52(2), 165-167. [Link]

-

Ward, T. R., & Mundy, W. R. (1999). Measurement of the nitric oxide synthase activity using the citrulline assay. Methods in Molecular Medicine, 22, 157-162. [Link]

-

Tsikas, D. (2008). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. Methods in Molecular Biology, 440, 159-173. [Link]

-

Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. [Link]

-

ResearchGate. (2013). Nitric Oxide Assay? [Link]

-

MDPI. (2011). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. [Link]

-

Frederick National Laboratory for Cancer Research. (n.d.).[3] Nitric oxide assay using hemoglobin method. [Link]

-

PubMed Central (PMC). (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. [Link]

-

PubMed. (1998). Use of a hemoglobin-trapping approach in the determination of nitric oxide in in vitro and in vivo systems. [Link]

-

Assay Genie. (n.d.). Arginase Activity Colorimetric Assay Kit. [Link]

-

BioAssay Systems. (n.d.). Arginase. [Link]

-

PubMed. (1994). N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase. [Link]

-

PubMed. (2012). Thermodynamic Characterization of Five Key Kinetic Parameters That Define Neuronal Nitric Oxide Synthase Catalysis. [Link]

-

PubMed. (1999). Kinetic studies on the successive reaction of neuronal nitric oxide synthase from L-arginine to nitric oxide and L-citrulline. [Link]

-

PubMed. (1997). L-arginine treatment alters the kinetics of nitric oxide and superoxide release and reduces ischemia/reperfusion injury in skeletal muscle. [Link]

-

ResearchGate. (n.d.). The two reactions of NO synthesis as catalyzed by NOS. The NADPH and... [Link]

Sources

- 1. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 2. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol Griess Test [protocols.io]

- 4. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. Assay of neuronal nitric oxide synthase by HPLC determination of citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. assaygenie.com [assaygenie.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

The Lynchpin of Nitric Oxide Synthesis: A Technical Guide to the Biochemical Pathway of N-ω-Hydroxy-L-arginine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

N-ω-hydroxy-L-arginine (NOHA) is a critical, yet transient, intermediate in the biosynthesis of nitric oxide (NO), a pleiotropic signaling molecule with profound physiological and pathophysiological implications. This guide provides an in-depth exploration of the biochemical pathway leading to and consuming NOHA, with a focus on the intricate catalytic mechanism of nitric oxide synthase (NOS). We will delve into the enzymology of the NOS isoforms, the critical roles of essential cofactors, and provide detailed, field-proven methodologies for the purification of these enzymes and the quantification of their activity and intermediates. This document is intended to serve as a comprehensive resource for researchers actively engaged in the study of NO biology and as a foundational text for those entering this dynamic field.

Introduction: The Significance of N-ω-Hydroxy-L-arginine in Nitric Oxide Biology

Nitric oxide (NO), a simple diatomic molecule, functions as a critical signaling molecule in the cardiovascular, nervous, and immune systems.[1][2] Its production is tightly regulated, and dysregulation is implicated in a host of pathologies, including hypertension, neurodegenerative diseases, and septic shock.[2] The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[1] This conversion is not a single-step reaction but proceeds through the formation of a key intermediate: N-ω-hydroxy-L-arginine (NOHA).[3][4] The formation and subsequent oxidation of NOHA are the central events in NO biosynthesis, making a thorough understanding of this pathway paramount for the development of novel therapeutics targeting NO signaling.

There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III).[2] While nNOS and eNOS are constitutively expressed and their activity is primarily regulated by calcium and calmodulin, iNOS expression is induced by immunological stimuli, leading to the sustained production of large amounts of NO.[2]

This guide will dissect the biochemical journey of NOHA, from its synthesis from L-arginine to its conversion into NO and L-citrulline, all within the catalytic heart of the NOS enzyme.

The Enzymatic Landscape: Nitric Oxide Synthase Isoforms

All three NOS isoforms are complex homodimeric enzymes that function as self-sufficient monooxygenases.[2][5] Each monomer consists of two principal domains: a C-terminal reductase domain and an N-terminal oxygenase domain, connected by a calmodulin-binding linker region.[6]

-

Reductase Domain: This domain houses binding sites for NADPH, flavin adenine dinucleotide (FAD), and flavin mononucleotide (FMN).[2] Its primary function is to shuttle electrons from NADPH to the oxygenase domain.[5]

-

Oxygenase Domain: This domain contains the catalytic center, featuring a heme prosthetic group, a binding site for the essential cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and the substrate-binding site for L-arginine and NOHA.[2][7]

-

Calmodulin-Binding Linker: The binding of Ca2+/calmodulin to this linker is a crucial regulatory step for nNOS and eNOS, triggering a conformational change that facilitates electron flow from the reductase to the oxygenase domain.[6][8] In contrast, calmodulin remains tightly bound to iNOS even at basal calcium levels.[2]

The distinct regulatory mechanisms of the NOS isoforms underscore their diverse physiological roles and offer isoform-specific targets for therapeutic intervention.

The Core Pathway: A Two-Step Oxidation of L-Arginine

The conversion of L-arginine to NO and L-citrulline is a two-step monooxygenation process, with NOHA as the stable intermediate.[3][4]

Step 1: Hydroxylation of L-Arginine to N-ω-Hydroxy-L-arginine (NOHA)

The first step involves the NADPH-dependent hydroxylation of one of the guanidino nitrogens of L-arginine to form NOHA.[3] This reaction consumes one molecule of NADPH and one molecule of O2 per molecule of L-arginine hydroxylated.[2]

Step 2: Oxidation of NOHA to Nitric Oxide and L-Citrulline

The newly synthesized NOHA, which largely remains bound to the enzyme, is then oxidized in a second monooxygenation step to yield NO and L-citrulline.[3] This step consumes an additional 0.5 molecules of NADPH and one molecule of O2 per molecule of NOHA oxidized.[2]

The overall stoichiometry for the synthesis of one molecule of NO from L-arginine is:

L-arginine + 1.5 NADPH + 2 O2 → L-citrulline + NO + 1.5 NADP+ + 2 H2O

The Catalytic Cycle and the Role of Cofactors

The intricate catalytic cycle of NOS relies on the coordinated action of its various cofactors. The electron transfer pathway proceeds as follows: NADPH → FAD → FMN → Heme.[5]

Causality Behind Cofactor Roles:

-

NADPH: The ultimate source of reducing equivalents for the reaction.

-

FAD and FMN: These flavins act as a one-electron/two-electron switch, accepting a hydride (two electrons) from NADPH and donating single electrons to the heme iron.

-

Heme: The catalytic core where oxygen activation and substrate oxidation occur. The iron atom cycles between the ferric (Fe³⁺) and ferrous (Fe²⁺) states.

-

(6R)-5,6,7,8-tetrahydrobiopterin (BH4): This cofactor plays a crucial role in allosterically coupling the reductase and oxygenase domains and, more importantly, donates an electron to the ferrous-dioxy complex to facilitate the formation of the active ferryl-oxo species.[2] This prevents the uncoupling of the enzyme, which would otherwise lead to the production of superoxide instead of NO.

-

Calmodulin (CaM): In nNOS and eNOS, the binding of Ca²⁺/CaM induces a conformational change that "unmasks" the FMN domain, allowing it to accept electrons from FAD and subsequently donate them to the heme center.[6]

Experimental Protocols: A Practical Guide

The study of the NOHA pathway necessitates robust and reproducible experimental methodologies. Here, we provide an overview of key protocols.

Purification of Nitric Oxide Synthase Isoforms

The purification of active NOS isoforms is a prerequisite for in vitro characterization. Affinity chromatography is a commonly employed and effective method.

Protocol 4.1.1: Purification of iNOS from Activated Macrophages

Causality: This protocol leverages the high-level expression of iNOS in macrophages upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). The use of 2',5'-ADP-agarose affinity chromatography is based on the specific binding of the NADPH cofactor to the reductase domain of iNOS.

Step-by-Step Methodology:

-

Cell Culture and Induction: Culture murine macrophage cell line (e.g., RAW 264.7) to confluency. Induce iNOS expression by treating cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 18-24 hours.

-

Cell Lysis: Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors, 1 mM DTT, and 4 µM BH4). Lyse cells by sonication or dounce homogenization on ice.

-

Centrifugation: Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet cellular debris.

-

Affinity Chromatography: Load the supernatant onto a 2',5'-ADP-agarose column pre-equilibrated with lysis buffer.

-

Washing: Wash the column extensively with a high-salt buffer (e.g., lysis buffer containing 0.5 M NaCl) to remove non-specifically bound proteins.

-

Elution: Elute iNOS from the column using a buffer containing a high concentration of NADPH (e.g., 10 mM) or a high concentration of L-arginine (e.g., 20 mM).

-

Concentration and Storage: Concentrate the eluted fractions using ultrafiltration and store at -80°C in a buffer containing glycerol (20% v/v) and BH4.

Protocol 4.1.2: Purification of Recombinant eNOS from E. coli

Causality: Recombinant expression allows for the production of large quantities of eNOS. Co-expression with calmodulin can enhance the yield and stability of the active enzyme.[9] This protocol utilizes an N-terminal His-tag for purification via immobilized metal affinity chromatography (IMAC).

Step-by-Step Methodology:

-

Expression: Transform E. coli (e.g., BL21(DE3)) with an expression vector encoding His-tagged eNOS (and optionally calmodulin). Grow the culture to mid-log phase and induce protein expression with IPTG.

-

Cell Lysis and Centrifugation: Harvest and lyse the cells as described for iNOS.

-

IMAC: Load the supernatant onto a Ni-NTA agarose column.

-

Washing: Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged eNOS with a buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Further Purification (Optional): For higher purity, the eluted fraction can be further purified by size-exclusion chromatography.

-

Concentration and Storage: As described for iNOS.

Measurement of Nitric Oxide Synthase Activity

NOS activity can be assessed by measuring the consumption of a substrate or the formation of a product.

Protocol 4.2.1: Colorimetric Assay for NOS Activity (Griess Assay)

Causality: This assay indirectly measures NO production by quantifying its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[10] Nitrate is first reduced to nitrite, and then the total nitrite is measured colorimetrically using the Griess reagent.

Step-by-Step Methodology:

-

Reaction Setup: In a microplate well, combine the purified NOS enzyme or cell lysate with a reaction buffer containing L-arginine, NADPH, BH4, and calmodulin (for nNOS/eNOS).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Nitrate Reduction: Add nitrate reductase and its cofactor (e.g., NADPH) to the reaction mixture and incubate to convert nitrate to nitrite.

-

Griess Reaction: Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the wells.

-

Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

-

Quantification: Determine the concentration of nitrite/nitrate from a standard curve prepared with known concentrations of sodium nitrite.

Detection and Quantification of N-ω-Hydroxy-L-arginine

The direct measurement of NOHA is challenging due to its low intracellular concentrations and transient nature. HPLC and LC-MS/MS are the methods of choice for this purpose.

Protocol 4.3.1: Sample Preparation for NOHA Analysis from Cultured Cells

Causality: This protocol is designed to efficiently extract small polar molecules like NOHA while minimizing degradation and interference from the complex cellular matrix.

Step-by-Step Methodology:

-

Cell Culture: Grow cells to the desired confluency.

-

Washing: Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove media components.

-

Metabolite Extraction: Add ice-cold 80% methanol to the cells and scrape them from the plate.

-

Homogenization: Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for HPLC or LC-MS/MS analysis.

Protocol 4.3.2: HPLC Analysis of NOHA with Pre-column Derivatization

Causality: NOHA lacks a strong chromophore, necessitating derivatization to enable sensitive UV or fluorescence detection. o-Phthalaldehyde (OPA) is a common derivatizing agent that reacts with the primary amine of NOHA.

Step-by-Step Methodology:

-

Derivatization: Mix the reconstituted sample extract with OPA reagent in the presence of a thiol (e.g., 3-mercaptopropionic acid).

-

HPLC Separation: Inject the derivatized sample onto a reversed-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: Monitor the elution of the OPA-NOHA adduct using a fluorescence detector.

-

Quantification: Quantify NOHA by comparing the peak area to that of a derivatized NOHA standard.

Protocol 4.3.3: LC-MS/MS Analysis of NOHA

Causality: LC-MS/MS offers superior sensitivity and specificity for the quantification of NOHA, eliminating the need for derivatization.

Step-by-Step Methodology:

-

LC Separation: Separate the reconstituted sample extract on a reversed-phase or HILIC column.

-

Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for NOHA (e.g., m/z 191.1 → m/z 116.1).

-

Quantification: Quantify NOHA using a stable isotope-labeled internal standard (e.g., ¹³C₆-NOHA) and a standard curve.

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be presented in a clear and concise manner.

Table 1: Kinetic Parameters of NOS Isoforms for L-Arginine and NOHA

| Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| iNOS | L-Arginine | 2-20 | 50-100 | [2] |

| iNOS | NOHA | 5-10 | 80-120 | [2] |

| nNOS | L-Arginine | 1-5 | 20-40 | [2] |

| eNOS | L-Arginine | 1-5 | 10-30 | [2] |

Note: The kinetic parameters can vary depending on the experimental conditions.

Conclusion and Future Directions

The biochemical pathway of N-ω-hydroxy-L-arginine is a cornerstone of nitric oxide biology. A comprehensive understanding of this pathway, from the enzymology of NOS to the intricate catalytic cycle, is essential for advancing our knowledge of NO-mediated signaling in health and disease. The experimental protocols detailed in this guide provide a robust framework for the investigation of this critical metabolic intermediate.

Future research in this field will likely focus on the development of isoform-selective NOS inhibitors, the elucidation of the precise mechanisms of NOS uncoupling in various disease states, and the exploration of the therapeutic potential of modulating NOHA metabolism. The continued application of advanced analytical techniques, such as high-resolution mass spectrometry and cryo-electron microscopy, will undoubtedly provide further insights into the structure and function of the remarkable nitric oxide synthase enzymes.

References

-

Wikipedia. Nitric oxide synthase. [Link]

-

Forstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837. [Link]

- Stuehr, D. J. (1999). Mammalian nitric oxide synthases. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1411(2-3), 217-230.

- Stuehr, D. J., Kwon, N. S., Nathan, C. F., Griffith, O. W., Feldman, P. L., & Wiseman, J. (1991). N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine. The Journal of biological chemistry, 266(10), 6259–6263.

- Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regul

-

Chen, Y., & Zweier, J. L. (2004). Calmodulin phosphorylation and modulation of endothelial nitric oxide synthase catalysis. Proceedings of the National Academy of Sciences, 101(5), 1282-1287. [Link]

-

Rafik Karaman. (2016). NO scavanging assay protocol? ResearchGate. [Link]

-

Walker, J. M. (2018). Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies. Methods in molecular biology (Clifton, N.J.), 1734, 1–15. [Link]

-

Meininger, C. J., & Wu, G. (2000). Structural basis for endothelial nitric oxide synthase binding to calmodulin. Hypertension, 35(1 Pt 2), 219–224. [Link]

-

Affinity Biosciences. eNOS Antibody. [Link]

-

Sample Preparation for HPLC. [Link]

-

Roman, L. J., Martasek, P., Miller, R. T., Harris, Z. Q., de la Garza, M. A., Shea, T. M., ... & Masters, B. S. S. (1995). Human endothelial nitric oxide synthase: expression in Escherichia coli, coexpression with calmodulin, and characterization. Proceedings of the National Academy of Sciences, 92(18), 8428-8432. [Link]

-

University of Birmingham. Guide to cell extraction, sample normalisation and sample submission for metabolomics. [Link]

-

Bioanalytical Sample Preparation. [Link]

-

Fleming, I., & Busse, R. (2003). Phosphorylation of Thr495 Regulates Ca2+/Calmodulin-Dependent Endothelial Nitric Oxide Synthase Activity. Circulation Research, 92(7), e66-e74. [Link]

-

Affinity Biosciences. AF6248-eNOS Ab. [Link]

- Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593-615.

-

Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free radical biology & medicine, 43(5), 645–657. [Link]

- White, K. A., & Marletta, M. A. (1992). Nitric oxide synthase is a cytochrome P-450 type hemoprotein. Biochemistry, 31(29), 6627–6631.

-

Nature Protocols. (2025). Innovative method for the large-scale analysis of metabolites in biological samples. [Link]

-

I-Hsiu, H., & Stuehr, D. J. (2012). Energy Landscapes and Catalysis in Nitric-oxide Synthase. The Journal of biological chemistry, 287(23), 19134–19141. [Link]

-

Nacalai Tesque. 4. Sample Pretreatment for HPLC. [Link]

-

Conduct Science. Affinity Chromatography Protocol. [Link]

-

Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in molecular biology (Clifton, N.J.), 359, 291–299. [Link]

- Meininger, C. J., & Wu, G. (2000). Structural basis for endothelial nitric oxide synthase binding to calmodulin. Hypertension, 35(1 Pt 2), 219–224.

-

Sino Biological. eNOS General Information. [Link]

- Marletta, M. A. (1994).

-

Princeton University. SAMPLE PREPARATION GUIDELINE FOR EXTRACTION OF NON‐POLAR METABOLITES FROM ADHERENT OR SUSPENSION CELL CULTURE. [Link]

-

Agilent. LC/MS Analysis of Lipid Composition in an mRNA LNP Formulation: A Stability Study. [Link]

-

Boo, Y. C., Sorescu, G., & Jo, H. (2002). Mechanism of endothelial nitric oxide synthase phosphorylation and activation by thrombin. American journal of physiology. Cell physiology, 282(4), C899–C906. [Link]

-

Cube Biotech. Affinity Chromatography | Principles. [Link]

-

Paley, S. M., & Karp, P. D. (2002). Pathway Tools Visualization of Organism-Scale Metabolic Networks. Bioinformatics (Oxford, England), 18(1), 181–190. [Link]

-

Catalyst University. (2015, June 27). Nitric Oxide Synthase - Physiology, Biochemistry, & Mechanism [Video]. YouTube. [Link]

-

Proteopedia. Nitric Oxide Synthase. [Link]

-

Wang, K. (2025). Small-scale Expression and Purification Protocol for His-SUMO Tagged Enterovirus D68 Strain STL 2014 12 3C Protease in E. coli. protocols.io. [Link]

-

Frontiers. (2014). Recommendations of using at least two different methods for measuring NO. [Link]

-

ResearchGate. Graph representation of metabolic pathways: (a) A portion of the... [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eNOS Antibody | Affinity Biosciences [affbiotech.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 6. Structural basis for endothelial nitric oxide synthase binding to calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. proteopedia.org [proteopedia.org]

- 8. pnas.org [pnas.org]

- 9. Human endothelial nitric oxide synthase: expression in Escherichia coli, coexpression with calmodulin, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

N-omega-Hydroxy-L-arginine: A Pivotal Intermediate at the Crossroads of L-arginine Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-omega-hydroxy-L-arginine (NOHA) is a critical, stable intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by the nitric oxide synthase (NOS) enzyme family.[1][2] Beyond its role as a direct precursor to NO, NOHA has emerged as a potent endogenous regulator of L-arginine metabolism, primarily through its powerful inhibitory action on arginase, the enzyme that competes with NOS for their common substrate, L-arginine.[3][4] This dual function places NOHA at a crucial metabolic checkpoint, influencing physiological and pathological processes ranging from vascular tone regulation to immune responses and cancer biology. This guide provides a comprehensive technical overview of NOHA's biochemistry, its complex role in metabolic regulation, state-of-the-art analytical methodologies for its quantification, and its growing importance as a biomarker and therapeutic target.

The Central Role of L-Arginine Metabolism

L-arginine, a semi-essential amino acid, serves as a substrate for two major competing enzymatic pathways: nitric oxide synthases (NOS) and arginases.[4][5]

-

The NOS Pathway: Three distinct isoforms of NOS (neuronal nNOS/NOS1, inducible iNOS/NOS2, and endothelial eNOS/NOS3) catalyze the five-electron oxidation of L-arginine to produce the critical signaling molecule nitric oxide (NO) and L-citrulline.[6][7] This process is fundamental to a vast array of physiological functions, including vasodilation, neurotransmission, and host defense.[6][8]

-

The Arginase Pathway: Two arginase isoforms (Arginase I and Arginase II) hydrolyze L-arginine into L-ornithine and urea.[4] L-ornithine is a precursor for the synthesis of polyamines, which are essential for cell proliferation and tissue repair, and proline, which is crucial for collagen production.[4]

The balance between these two pathways is tightly regulated and determines the metabolic fate of L-arginine, thereby dictating cellular function. A shift towards the arginase pathway can limit L-arginine availability for NOS, a phenomenon implicated in endothelial dysfunction and various disease states.[4][9]

Biosynthesis of N-omega-Hydroxy-L-arginine: The First Step of NO Synthesis

NOHA is the stable, isolable intermediate formed during the first step of the NOS-catalyzed reaction.[2][10] The conversion of L-arginine to NO and L-citrulline is a two-step monooxygenation process.[11][12]

Step 1: L-Arginine → N-omega-Hydroxy-L-arginine (NOHA) This initial hydroxylation of L-arginine is catalyzed by all three NOS isoforms. The reaction requires molecular oxygen (O₂) and consumes 1.5 moles of NADPH per mole of NO ultimately formed.[2][6] The enzyme utilizes several cofactors, including tetrahydrobiopterin (H₄B), FAD, and FMN, to facilitate electron transfer. H₄B is particularly crucial for coupling the oxygen reduction to L-arginine hydroxylation.[12][13]

Step 2: NOHA → L-Citrulline + Nitric Oxide (NO) The NOHA intermediate is then oxidized in the second step of the reaction, which consumes an additional 0.5 moles of NADPH, to yield L-citrulline and NO.[2][14]

The overall stoichiometry of the reaction is: L-arginine + 1.5 NADPH + 2 O₂ → NOHA + 1.5 NADP⁺ + 2 H₂O NOHA + 0.5 NADPH → L-citrulline + NO + 0.5 NADP⁺

The production of NOHA is a tightly regulated enzymatic process. Crystal structures of NOS oxygenase domains have revealed that L-arginine and NOHA bind in the same conformation within the active site, adjacent to the enzyme's heme group.[13][15]

Caption: The two-step enzymatic synthesis of Nitric Oxide (NO) from L-arginine.

NOHA as a Key Metabolic Regulator: The Arginase Inhibition

Perhaps the most significant function of NOHA, beyond being an NO precursor, is its role as a potent competitive inhibitor of both arginase isoforms.[3][4] This positions NOHA as a critical feedback regulator that can redirect L-arginine metabolism away from the polyamine and proline pathways and towards NO synthesis.

The inhibitory constant (Ki) for NOHA against bovine liver arginase is approximately 150 µM, making it one of the most powerful endogenous arginase inhibitors known.[3] By inhibiting arginase, NOHA can increase the local concentration of L-arginine, thus ensuring substrate availability for NOS, particularly in environments where L-arginine might be limited.[3] This self-regulating loop is vital for sustaining NO production.

This interplay is especially relevant in macrophages, where iNOS and Arginase I expression are often mutually exclusive and define the M1 (pro-inflammatory) and M2 (pro-repair) phenotypes, respectively.[4] NOHA produced by M1 macrophages can inhibit arginase activity, reinforcing the pro-inflammatory, NO-dependent phenotype.[4]

Caption: The metabolic fate of L-arginine and NOHA's regulatory role.

Analytical Methodologies for NOHA Quantification

Accurate quantification of NOHA in biological matrices is essential for studying its physiological roles and clinical potential. However, its low endogenous concentrations and chemical properties present analytical challenges. Reported NOHA concentrations in human plasma and serum span several orders of magnitude (from 2 nM to 34 µM), underscoring the need for robust, validated methods.[16]

| Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | Liquid Chromatography separation followed by Tandem Mass Spectrometry detection. | High sensitivity and specificity; considered the gold standard. | Requires expensive instrumentation and skilled operators. |

| GC-MS | Gas Chromatography separation of derivatized NOHA followed by Mass Spectrometry. | Good sensitivity. | Requires derivatization, which can be complex and introduce variability.[16] |

| HPLC | High-Performance Liquid Chromatography with UV or fluorescence detection. | Widely available instrumentation. | Lower sensitivity and specificity compared to MS-based methods. |

| Electrochemical Detection | Measures the current from the oxidation of NOHA at an electrode. | Cost-effective, suitable for low-level detection.[1] | Can be susceptible to interference from other electroactive species. |

Protocol: Quantification of NOHA in Human Plasma by LC-MS/MS

This protocol provides a self-validating system for the precise measurement of NOHA, incorporating a stable isotope-labeled internal standard (SIL-IS) to account for matrix effects and variations in sample processing and instrument response.

1. Materials and Reagents:

-

NOHA standard and a stable isotope-labeled internal standard (e.g., d3Me-NOHA).[16]

-

LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.

-

Formic acid (FA).

-

Human plasma (collected in K₂EDTA tubes).

-

Protein precipitation solution: ACN with 0.1% FA.

2. Sample Preparation (Protein Precipitation):

-

a. Thaw plasma samples on ice.

-

b. In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

c. Add 10 µL of the SIL-IS working solution. Vortex briefly.

-

d. Add 400 µL of ice-cold protein precipitation solution.

-

e. Vortex vigorously for 1 minute to ensure complete protein denaturation.

-

f. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

g. Carefully transfer the supernatant to a clean autosampler vial for analysis.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance system capable of accurate gradient delivery.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for retaining the polar NOHA molecule.

-

Mobile Phase A: Water + 0.1% FA.

-

Mobile Phase B: ACN + 0.1% FA.

-

Gradient: A typical gradient would start at low %B, ramp up to elute NOHA, followed by a high %B wash and re-equilibration. (e.g., 0-2 min: 2% B; 2-5 min: ramp to 95% B; 5-6 min: hold 95% B; 6-6.1 min: return to 2% B; 6.1-8 min: re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for both NOHA and the SIL-IS must be optimized. For example, monitor m/z 191.1 → 70.1 for NOHA.

4. Data Analysis and Validation:

-

a. Generate a calibration curve using standards of known NOHA concentrations spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

-

b. Plot the peak area ratio (NOHA/SIL-IS) against the NOHA concentration.

-

c. Use linear regression to determine the concentration of NOHA in unknown samples.

-

d. Self-Validation: The consistent recovery and response of the SIL-IS across all samples, calibrators, and quality controls validates the integrity of the extraction and analytical run. Quality control samples at low, medium, and high concentrations should be analyzed with each batch to ensure accuracy and precision.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 7. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characteristics of the nitric oxide synthase-catalyzed conversion of arginine to N-hydroxyarginine, the first oxygenation step in the enzymic synthesis of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuronal Nitric Oxide Synthase in Vascular Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structures of the N(omega)-hydroxy-L-arginine complex of inducible nitric oxide synthase oxygenase dimer with active and inactive pterins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Physiological functions of N-omega-Hydroxy-L-arginine

An In-depth Technical Guide to the Physiological Functions of N-omega-Hydroxy-L-arginine

Abstract

N-omega-Hydroxy-L-arginine (NOHA) is a pivotal, yet often overlooked, endogenous molecule with profound physiological significance. Arising as the stable intermediate in the enzymatic synthesis of nitric oxide (NO) from L-arginine, NOHA's functions extend far beyond that of a simple metabolic waypoint. It is a potent, physiologically relevant modulator of arginase, the enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. This unique dual role places NOHA at the critical junction of two competing metabolic pathways, enabling it to regulate cellular processes ranging from vascular tone and immune responses to pathological cell proliferation. This technical guide provides an in-depth exploration of the core physiological functions of NOHA, detailing its biochemical synthesis, its intricate interplay with arginase, and its emerging therapeutic potential for researchers, scientists, and drug development professionals.

The Central Role of NOHA in Nitric Oxide Synthesis

The canonical function of NOHA is its role as the committed intermediate in the biosynthesis of nitric oxide, a critical signaling molecule in the cardiovascular, nervous, and immune systems.[1][2] The conversion of L-arginine to NO and L-citrulline is not a single-step reaction but a two-step mono-oxygenation process catalyzed by the family of Nitric Oxide Synthase (NOS) enzymes.[3][4]

Step 1: Hydroxylation of L-arginine to NOHA In the first step, the NOS enzyme utilizes molecular oxygen and electrons from NADPH to hydroxylate the guanidino nitrogen of L-arginine, forming NOHA.[5] This reaction is dependent on the cofactor (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4).[4][5]

Step 2: Oxidation of NOHA to Nitric Oxide and L-citrulline The newly formed NOHA remains largely enzyme-bound and is subsequently oxidized in a second NADPH-dependent step to yield the final products: nitric oxide (NO) and L-citrulline.[1][6] The stoichiometry of NADPH consumption differs significantly between the two steps; the first step consumes approximately 1.5 moles of NADPH per mole of NO, while the second step requires only about 0.5 moles.[5]

The enzymatic kinetics of macrophage NOS for NOHA are comparable to those for L-arginine, underscoring its efficiency as a substrate for the second step of NO synthesis.[1]

Signaling Pathway: Nitric Oxide Synthesis

The following diagram illustrates the two-step catalytic process of Nitric Oxide Synthase (NOS), highlighting the central position of NOHA as the key intermediate.

Caption: NOHA's dual role at the L-arginine metabolic crossroads.

Physiological and Pathophysiological Implications

The dual functionality of NOHA gives it significant influence over a range of physiological and disease processes.

A. Cardiovascular System

In the vasculature, endothelial NOS (eNOS) is responsible for producing the NO that governs vasodilation and maintains blood pressure. [7]NOHA itself can induce vasorelaxation, consistent with its role as an NO precursor. [8][9]More importantly, in conditions like hypertension, atherosclerosis, and diabetes, where endothelial arginase activity is pathologically elevated, the inhibitory function of NOHA becomes critical. [10]By inhibiting arginase, NOHA helps restore the availability of L-arginine to eNOS, thereby improving endothelial function and promoting vasodilation. The therapeutic use of the NOHA analog, nor-NOHA, has been shown to restore endothelial function in animal models of arthritis-associated vascular dysfunction. [10]

B. Immune Response

In the immune system, inducible NOS (iNOS) in macrophages produces large bursts of NO as a potent antimicrobial and cytotoxic agent. However, some pathogens, such as Leishmania, can evade this response by upregulating arginase activity within the macrophage, thereby diverting L-arginine away from NO production and promoting their own survival through the generation of polyamines. [11][12] NOHA acts as a key effector molecule in controlling such infections. [11]By inhibiting both host and pathogen-derived arginase, NOHA restricts the pathogen's access to the essential polyamines needed for growth while simultaneously increasing the L-arginine available to iNOS for a robust antimicrobial NO burst. [11][12]This mechanism has been demonstrated to control the growth of Leishmania inside macrophages, even in the absence of increased NO production, highlighting the critical importance of ornithine deprivation. [12]Similarly, arginase inhibition with nor-NOHA has been shown to polarize macrophages toward a pro-inflammatory (M1) phenotype and reduce the burden of Mycobacterium tuberculosis in vitro. [13][14]

Methodologies for Studying NOHA Function

Investigating the physiological roles of NOHA requires robust experimental protocols to measure its effects on both NOS and arginase activity, as well as its own concentration in biological matrices.

Experimental Protocol: Measurement of Arginase Inhibition by NOHA